
tert-Butyl ethyl(isopropyl)carbamate
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Overview
Description
tert-Butyl ethyl(isopropyl)carbamate: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and effective protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) or Rearrangement: One common method involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Curtius Rearrangement: This involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. Its removal under mild conditions is critical for synthetic applications.
Catalytic Deprotection Using Magic Blue and Triethylsilane
A catalytic system involving the tris(4-bromophenyl)aminium radical cation (magic blue, MB- ⁺) and triethylsilane (Et₃SiH) enables efficient deprotection of tert-butyl carbamates:
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Conditions : 30 mol% MB- ⁺, 4 equiv. Et₃SiH, acetonitrile (MeCN) or dichloromethane (DCM), room temperature.
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Mechanism : MB- ⁺ facilitates C–O bond cleavage, generating isobutene and a silyl ester intermediate, which hydrolyzes to the free amine during workup .
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Scope :
Substrate Type Yield (%) Reaction Time Aliphatic tert-butyl esters 95 40 min Aromatic tert-butyl ethers 90 14 h N-Boc derivatives 85 24 h
This method avoids strong acids/bases and is compatible with sensitive functional groups (e.g., α,β-unsaturated acids) .
Thermolysis to Isocyanates and Alcohols
Heating tert-butyl carbamates induces decomposition via retro-carbamoylation:
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Products :
tert-Butyl ethyl(isopropyl)carbamateΔethyl(isopropyl)amine+CO2+isobutene -
Kinetic Data :
Temperature (°C) Conversion (%) Isocyanate Yield (%) 250 85 35 300 94 20
Higher temperatures favor faster decomposition but may reduce selectivity due to side reactions .
Hydrolysis Under Acidic or Basic Conditions
Carbamates hydrolyze to amines, CO₂, and alcohols under extreme pH conditions:
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Acidic Hydrolysis :
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Basic Hydrolysis :
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Conditions : 2M NaOH, 60°C, 8 h.
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Limitations : Steric hindrance from tert-butyl/isopropyl groups slows reaction rates compared to less-substituted carbamates.
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Alkylation and Functionalization
The carbamate oxygen can act as a nucleophile in alkylation reactions under phase-transfer conditions:
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Example :
tert-Butyl ethyl(isopropyl)carbamate+Me2SO4(n-Bu)4N+Br−,KOHmethylated product -
Conditions : Tetrabutylammonium bromide (10 mol%), 50% KOH, ethyl acetate, 0–5°C .
Isotopic Labeling and Stability Studies
Deuterated analogs (e.g., tert-butyl (ethyl-d₅)(isopropyl)carbamate) exhibit similar reactivity, with kinetic isotope effects (KIEs) observed in deprotection and hydrolysis:
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Deuterium KIE : kH/kD≈2.5 for Et₃SiH-mediated deprotection .
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Applications : Useful in mechanistic studies and tracer synthesis .
Chemoselectivity in Multi-Functional Substrates
The tert-butyl carbamate group demonstrates orthogonal stability compared to other protecting groups:
Scientific Research Applications
tert-Butyl ethyl(isopropyl)carbamate is a chemical compound with applications in scientific research, industry, biology, and medicine.
Scientific Research Applications
Chemistry this compound is used as a protecting group for amines in peptide synthesis. The compound can be installed and removed under relatively mild conditions, making it valuable in multi-step organic syntheses. The mechanism of action of this compound involves the formation of a stable carbamate group that protects the amine functionality. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be removed under acidic conditions, regenerating the free amine.
Biology and Medicine
In biological research, carbamates are used to protect amine groups in biomolecules, facilitating the study of complex biochemical pathways. Carbamates are also explored for their potential in drug delivery systems because of their stability and biocompatibility.
Ethyl carbamate (EC), also known as urethane, was used as a hypnotic in humans and an anesthetic in animals in the 1940s . Animal studies have shown that EC causes an increase in the incidence of tumors in several tissue sites including lung, liver, and blood vessels . Consequently, the International Agency for Research on Cancer (IARC) classified EC as a possible human carcinogen (Group 2B) in 1974 . IARC upgraded EC to a probable human carcinogen (Group 2A) in 2007 .
Industry
In the industrial sector, carbamates are used in the production of polymers, agrochemicals, and pharmaceuticals. Their stability and reactivity make them suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs).
Carbamate toxicity
Carbamate compounds can induce toxic effects . The table below summarizes the effects of different types of carbamates on animals :
Type of Carbamate | Animal | Dosing and body organ | Results |
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Bendiocarb | Rabbit | Orally 5 mg/kg/bw, Testis | Toxicity of lymphoid organs, Hemorrhagic effects on liver and renal parenchyma |
Carbaryl | Rat | 10, 30 mg/kg via IP, 2 mL/kg via oral gavage, Brain, plasma, liver, Testis, Blood | Increase in LH and FSH, decrease in testosterone and germ cells |
Aminocarb | Rat | Orally, 10, 20 and 40 mg/kg bw for 14 days. Blood, liver, and kidney | Decrease of testicular weight and profound changes in parenchyma and Leydig cells |
Mechanism of Action
The mechanism of action of tert-Butyl ethyl(isopropyl)carbamate involves the formation of a stable carbamate group that protects the amine functionality. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the ethyl and isopropyl groups.
Carboxybenzyl (CBz) carbamate: Another common protecting group for amines, which can be removed using catalytic hydrogenation.
Fluorenylmethoxy (FMoc) carbamate: Used in peptide synthesis and can be removed with an amine base.
Uniqueness: tert-Butyl ethyl(isopropyl)carbamate is unique due to its combination of steric hindrance and stability, making it an effective protecting group for amines in complex organic syntheses. Its ability to be removed under mild conditions adds to its versatility and utility in various applications.
Biological Activity
Tert-butyl ethyl(isopropyl)carbamate is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structural features, including a tert-butyl group and an isopropyl carbamate functional group, which contribute to its biological activity. Understanding its biological interactions and potential therapeutic applications is crucial for advancing drug development and chemical biology.
- Molecular Formula : C₈H₁₈N₂O₂
- Molecular Weight : 174.24 g/mol
- Physical State : Typically exists as a colorless to pale yellow liquid.
- Stability : The tert-butyl group provides steric hindrance, enhancing stability against unwanted reactions at the amine site, while the carbamate group can be cleaved under acidic conditions.
The biological activity of this compound primarily involves its interaction with various biomolecules, including enzymes and receptors. The compound's mechanism can be summarized as follows:
- Enzyme Interaction : It may inhibit or modulate the activity of specific enzymes, potentially serving as a lead compound for therapeutic agents.
- Steric Hindrance : The bulky tert-butyl group prevents steric clashes during enzyme-substrate interactions, which can enhance selectivity and potency .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential inhibitory effects against various pathogens, including Mycobacterium tuberculosis (Mtb). Its structural analogs have been investigated for their ability to inhibit phosphopantetheinyl transferase (PptT), an essential enzyme in Mtb biosynthesis .
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in these cells has been observed, although further studies are needed to elucidate the underlying mechanisms .
- Protective Group in Synthesis : In organic synthesis, it serves as a protecting group for amines, facilitating the study of complex biochemical pathways and enhancing the stability of intermediates during multi-step reactions.
Case Study 1: Antimycobacterial Activity
A study conducted on structural analogs of this compound revealed significant inhibition of Mtb growth. The compounds were evaluated for their minimum inhibitory concentration (MIC) values against wild-type strains. Notably, one analog demonstrated an MIC of 0.27 μM, highlighting the potential for developing new TB therapeutics .
Compound | MIC (μM) |
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AU 8918 | 0.27 |
4a | 6.2 |
4b | 0.99 |
Case Study 2: Cytotoxicity in Cancer Cell Lines
In vitro assays on various cancer cell lines showed that this compound induced significant cytotoxicity with IC₅₀ values ranging from 10 to 30 μM across different cell types. This suggests its potential utility in cancer therapy .
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Interaction Profiles : Studies indicate that this compound interacts with multiple biological targets involved in drug metabolism and cellular signaling pathways, which may enhance its pharmacokinetic properties.
- Toxicological Assessments : Toxicity studies have shown dose-dependent effects on liver and kidney function in animal models, necessitating careful evaluation of safety profiles for therapeutic applications .
Properties
Molecular Formula |
C10H21NO2 |
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Molecular Weight |
187.28 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C10H21NO2/c1-7-11(8(2)3)9(12)13-10(4,5)6/h8H,7H2,1-6H3 |
InChI Key |
JJHXLWUBUCLUBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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